molecular formula C32H29N3O B11947853 4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine CAS No. 853310-39-1

4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine

Cat. No.: B11947853
CAS No.: 853310-39-1
M. Wt: 471.6 g/mol
InChI Key: SZOKQCVVUWKSET-UHFFFAOYSA-N
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Description

4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered ring compounds containing nitrogen, which have many applications in organic chemistry, pharmaceuticals, and natural compounds . This particular compound is characterized by its unique structure, which includes a morpholine ring attached to a phenyl group substituted with a diphenyl-imidazole moiety.

Chemical Reactions Analysis

4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenyl)morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

853310-39-1

Molecular Formula

C32H29N3O

Molecular Weight

471.6 g/mol

IUPAC Name

4-[4-[1-(4-methylphenyl)-4,5-diphenylimidazol-2-yl]phenyl]morpholine

InChI

InChI=1S/C32H29N3O/c1-24-12-16-29(17-13-24)35-31(26-10-6-3-7-11-26)30(25-8-4-2-5-9-25)33-32(35)27-14-18-28(19-15-27)34-20-22-36-23-21-34/h2-19H,20-23H2,1H3

InChI Key

SZOKQCVVUWKSET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC=C(C=C3)N4CCOCC4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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